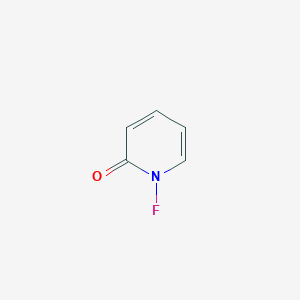

1-Fluoropyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

84694-62-2 |

|---|---|

Molecular Formula |

C5H4FNO |

Molecular Weight |

113.09 g/mol |

IUPAC Name |

1-fluoropyridin-2-one |

InChI |

InChI=1S/C5H4FNO/c6-7-4-2-1-3-5(7)8/h1-4H |

InChI Key |

BANWBNLRSDINSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1)F |

Origin of Product |

United States |

Significance of Pyridone Skeletons in Modern Organic and Medicinal Chemistry

Pyridone skeletons, existing as two primary isomers, 2-pyridone and 4-pyridone, are recognized as privileged scaffolds in drug discovery. nih.govsci-hub.se Their value stems from several key characteristics that make them highly adaptable for creating biologically active molecules. researchgate.net They can function as both hydrogen bond donors and acceptors, a crucial feature for binding to biological targets like enzymes and proteins. researchgate.netfrontiersin.org Furthermore, pyridones serve as effective bioisosteres for other common chemical groups such as amides, phenyls, pyridines, and various other heterocycles, allowing chemists to fine-tune a molecule's properties. nih.govresearchgate.netrsc.org This ability to modify a compound's lipophilicity, aqueous solubility, and metabolic stability is a significant advantage in drug design. nih.govresearchgate.net

The pyridone core is a component of numerous natural products with a wide array of biological effects, including antimicrobial, antitumor, and anti-inflammatory activities. sci-hub.seresearchgate.net This has inspired the synthesis of a vast number of pyridone derivatives which exhibit a broad spectrum of pharmacological properties, such as antiviral, antimalarial, cardiotonic, and anticancer effects. frontiersin.orgnih.gov The versatility and biological relevance of the pyridone scaffold are underscored by the increasing number of FDA-approved drugs that incorporate this structure, particularly as kinase inhibitors. frontiersin.orgrsc.org

Table 1: Selected FDA-Approved Drugs Containing a Pyridone Core

| Drug Name | Year of Approval | Therapeutic Area |

| Palbociclib | 2015 | Oncology (Kinase Inhibitor) |

| Duvelisib | 2018 | Oncology (Kinase Inhibitor) |

| Doravirine | 2018 | Antiviral (Anti-HIV) |

| Tazemetostat | 2020 | Oncology (EZH2 Inhibitor) |

| Ripretinib | 2020 | Oncology (Kinase Inhibitor) |

This table highlights some recent examples of drugs where the pyridone scaffold is a key structural feature. rsc.org

Historical Development and Evolution of N F Fluorinating Agents, with Specific Emphasis on the Role of 1 Fluoropyridin 2 1h One

The development of electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond marked a significant advance in organofluorine chemistry, providing safer and more manageable alternatives to hazardous reagents like elemental fluorine (F₂). beilstein-journals.orgwikipedia.org These N-F agents are valued for their stability, non-hygroscopic nature, and selectivity, making the introduction of fluorine into organic molecules more practical for a broader range of researchers. beilstein-journals.orgnih.gov

The history of N-F agents is a chronological progression toward creating more stable, effective, and widely applicable reagents. beilstein-journals.org Early examples had significant limitations. Perfluoro-N-fluoropiperidine, one of the first N-F amines, was volatile and could only be prepared in very low yields, which limited its adoption. beilstein-journals.org

In 1983, 1-Fluoro-2-pyridone (also known as 1-Fluoropyridin-2(1H)-one) was synthesized by reacting 2-(trimethylsiloxy)pyridine with dilute fluorine gas at low temperatures, achieving a 63% yield. beilstein-journals.orgbeilstein-journals.org This reagent demonstrated higher fluorinating efficiency than perfluoro-N-fluoropiperidine in reactions with certain nucleophiles like sodium diethyl malonates. beilstein-journals.orgbeilstein-journals.org However, 1-Fluoro-2-pyridone suffered from instability, which hampered its widespread use. beilstein-journals.org It could fluorinate Grignard reagents and enamines, but the yields were very low. beilstein-journals.orgbeilstein-journals.org

The quest for better reagents continued. In 1984, stable N-fluoro-N-alkylsulfonamides were reported, which showed improved yields in fluorinating carbanions compared to earlier agents, though their fluorinating power was still considered low. beilstein-journals.orgnih.gov A major breakthrough came in 1986 with the introduction of N-fluoropyridinium salts, such as N-fluoropyridinium triflate. beilstein-journals.org These were the first widely applicable, easy-to-handle, and reactive electrophilic fluorinating agents, overcoming the limitations of their predecessors. beilstein-journals.orgkoreascience.kr Subsequent developments led to powerful and highly stable reagents like Selectfluor®, which became widely used in organic synthesis. wikipedia.orgkoreascience.kr

Table 2: Timeline and Comparison of Early N-F Fluorinating Agents

| Agent Name | Year Introduced | Key Characteristics | Limitations |

| Perfluoro-N-fluoropiperidine | ~1960s | Early N-F amine | Volatile, very low synthesis yield beilstein-journals.org |

| 1-Fluoro-2-pyridone | 1983 | Higher efficiency than predecessors beilstein-journals.orgbeilstein-journals.org | Unstable, low yields with some substrates beilstein-journals.orgbeilstein-journals.org |

| N-Fluoro-N-alkylsulfonamides | 1984 | Stable and easy to handle | Low fluorinating power beilstein-journals.orgnih.gov |

| N-Fluoropyridinium Salts | 1986 | First broadly applicable, stable, and reactive agents beilstein-journals.org |

Positioning of 1 Fluoropyridin 2 1h One Within the Broader Landscape of Fluorinated Heterocycles and Their Synthetic Importance

Direct Fluorination Approaches to the Pyridone Ring

Direct fluorination methods offer a straightforward pathway to this compound by introducing a fluorine atom directly onto the nitrogen of the pyridone scaffold.

Synthesis via Fluorination of 2-(Trimethylsiloxy)pyridine

A notable synthesis of 1-fluoro-2-pyridone involves the reaction of 2-(trimethylsiloxy)pyridine with elemental fluorine. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net In a procedure developed by Purrington and co-workers, a 5% mixture of fluorine gas diluted with nitrogen is passed through a solution of 2-(trimethylsiloxy)pyridine in a freon solvent at a low temperature of -78 °C. nih.govbeilstein-journals.org This method yields 1-fluoro-2-pyridone in a respectable 63% yield. nih.govbeilstein-journals.org The resulting compound was identified as a useful, albeit somewhat unstable, fluorinating agent. beilstein-journals.org

Reaction Conditions for the Synthesis of this compound:

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 2-(Trimethylsiloxy)pyridine | 5% F₂ in N₂ | Freon (FCCl₃) | -78 °C | 63% | nih.govbeilstein-journals.orgresearchgate.net |

Exploration of Electrochemical Fluorination Pathways

Electrochemical fluorination represents another direct approach to introduce fluorine. While specific electrochemical synthesis of this compound is not extensively detailed in the provided results, the electrochemical fluorination of pyridine and its derivatives is a known process. nih.govbeilstein-journals.orgrsc.org For instance, the electrochemical fluorination of pyridine or 2-fluoropyridine in anhydrous hydrogen fluoride (B91410) has been shown to produce perfluoro-N-fluoropiperidine, albeit in low yields of 7.5% and 13% respectively. nih.govbeilstein-journals.org This suggests that while direct electrochemical N-fluorination of the pyridone ring is a potential pathway, challenges in controlling the reaction and achieving high selectivity for this compound may exist. Further research in this area could explore suitable electrode materials, electrolytes, and reaction conditions to optimize the formation of the desired product.

Indirect Synthetic Routes Involving N-Fluorinated Pyridinium (B92312) Precursors

Indirect methods often involve the synthesis and subsequent transformation of N-fluorinated pyridinium salts. These precursors can be more stable and easier to handle than elemental fluorine.

Preparation and Reactivity of Zwitterionic N-Fluoropyridinium Salts as Intermediates

In 1995, Umemoto and his team introduced a series of zwitterionic N-fluoropyridinium-2-sulfonates that exhibit broad fluorinating power and high selectivity. nih.govbeilstein-journals.orgresearchgate.net These salts are synthesized in high yields by the fluorination of the corresponding pyridinium-2-sulfonates with a 10% F₂/N₂ mixture in acetonitrile (B52724) or a mixture of acetonitrile and water at temperatures ranging from -40 to -10 °C. nih.govresearchgate.net The reactivity of these zwitterionic N-fluoropyridinium salts is influenced by the nature of the substituents on the pyridine ring. nih.gov While these compounds are primarily used as fluorinating agents themselves, their synthesis provides a basis for designing precursors that could potentially be converted to this compound.

General Strategies for the Construction of N-Substituted Pyridones and Their Applicability to this compound Synthesis

The synthesis of N-substituted pyridones is a well-established field in organic chemistry, with numerous methods that could be adapted for the preparation of this compound. chemrxiv.orgacs.orgnih.govresearchgate.netnih.govchemrxiv.orgkoreascience.krresearchgate.netkoreascience.krdiva-portal.org

Common strategies include:

Nucleophilic Substitution: Reactions of 2-halopyridines with various nucleophiles are a common route to N-substituted pyridones. chemrxiv.org For instance, 2-fluoropyridine can react with ketones in the presence of trifluoromethanesulfonic anhydride, followed by base treatment, to yield N-vinyl-substituted pyridones. chemrxiv.orgacs.orgnih.govresearchgate.netchemrxiv.org This highlights the reactivity of the N-position of pyridinium intermediates.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination of 2-benzyloxy halopyridines, followed by debenzylation, offers a versatile two-step sequence to construct amino-substituted 2-pyridones. koreascience.krkoreascience.kr This methodology could potentially be adapted by using a fluorinating amine source.

Ring-Closing Metathesis: The synthesis of N-substituted 2-pyridones bearing an α-tertiary carbon has been achieved through ring-closing metathesis of α-amino-acrylamides. researchgate.net

Iridium-Catalyzed Asymmetric Allylic Amination: Enantioenriched N-substituted 2-pyridone derivatives can be synthesized with high efficiency using iridium-catalyzed intermolecular asymmetric allylic amination with 2-hydroxypyridines. researchgate.net

These general methods underscore the diverse synthetic tools available for N-functionalization of the pyridone core, which could be explored for the synthesis of this compound by employing appropriate fluorinating reagents or fluorinated building blocks.

Investigation of Regioselectivity and Stereoselectivity in this compound Synthesis

The regioselectivity of fluorination is a critical aspect of synthesizing this compound.

In the context of direct fluorination of substituted pyridines, the position of the incoming fluorine atom can be influenced by the existing substituents and the reaction conditions. For instance, the direct fluorination of substituted pyridines has been shown to yield 2-fluoro substituted pyridines under mild conditions. google.com A study on the direct monofluorination of N-protected pyridone derivatives using N-fluorobenzenesulfonimide (NFSI) demonstrated that the fluorine atom is regioselectively introduced at the position opposite the carbonyl group. acs.org

In the synthesis of N-substituted pyridones from 3-substituted pyridine N-oxides, fluorination occurs exclusively para to the existing substituent. acs.org The Gould-Jacobs reaction, a thermal cyclization process, can also be controlled to favor either the kinetic or thermodynamic product, thus influencing the final regiochemistry of the fused pyridone system. d-nb.info

While stereoselectivity is not directly applicable to the synthesis of the achiral this compound, the principles of stereoselective synthesis become relevant when introducing chiral centers elsewhere in the molecule or when using chiral fluorinating agents. researchgate.net

Characterization of Electrophilic Fluorination Properties

The primary utility of this compound lies in its capacity to act as an electrophilic fluorine source, transferring a fluorine atom to a variety of nucleophilic substrates. This capability is fundamentally linked to the polarization of the N-F bond, where the nitrogen atom, influenced by the adjacent carbonyl group, withdraws electron density, rendering the fluorine atom susceptible to nucleophilic attack.

The precise mechanism by which N-F reagents transfer fluorine to nucleophiles has been a subject of considerable investigation and debate. acs.orgwikipedia.org Two primary pathways are generally considered: a direct, two-electron SN2-type process and a single-electron transfer (SET) mechanism. acs.orgnih.gov

In the SN2 pathway, the nucleophile directly attacks the electrophilic fluorine atom, leading to the simultaneous cleavage of the N-F bond and the formation of the new carbon-fluorine (or other heteroatom-fluorine) bond. nih.govbeilstein-journals.org This mechanism avoids the formation of a high-energy, free "F+" cation, which is considered energetically prohibitive. nih.gov

Alternatively, the SET mechanism involves the initial transfer of a single electron from the nucleophile to the N-F reagent. acs.org This generates a radical cation of the substrate and a radical anion of the fluorinating agent. The subsequent collapse of this radical pair, potentially involving the release of a fluorine radical (F•), leads to the fluorinated product. While extensive research has been conducted, the operative mechanism often depends on the specific N-F reagent, the nature of the nucleophilic substrate, and the reaction conditions. acs.org For instance, computational studies on the fluorination of β-ketoesters with Selectfluor have provided strong support for an SET mechanism. beilstein-journals.org Given its status as a classical N-F reagent, the reactions of this compound are believed to proceed through one of these fundamental pathways.

The development of electrophilic fluorinating agents has produced a range of reagents with varying strengths and selectivities. This compound was found to be a more efficient fluorinating agent than the early reagent perfluoro-N-fluoropiperidine for certain substrates. beilstein-journals.orgbeilstein-journals.org However, its utility was hampered by its limited stability. beilstein-journals.orgbeilstein-journals.org

A comparative analysis highlights these differences. For the fluorination of sodium diethyl malonate, this compound provided significantly improved yields compared to perfluoro-N-fluoropiperidine. beilstein-journals.orgbeilstein-journals.org More modern and stable reagents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®, now offer greater reliability and a broader substrate scope. beilstein-journals.orgmdpi.com NFSI is particularly effective for fluorinating a variety of nucleophiles, including enolate anions and trimethylsilyl (B98337) enol ethers, though it can be less powerful for neutral aromatic substrates. beilstein-journals.orgsemanticscholar.org Selectfluor® is a highly potent and versatile reagent, capable of fluorinating a wide array of substrates, including less reactive aromatic compounds. mdpi.comucl.ac.uknumberanalytics.com

| N-F Reagent | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Perfluoro-N-fluoropiperidine | Sodium diethyl malonate | Diethyl 2,2-difluoromalonate | ca. 5% | beilstein-journals.org |

| This compound | Sodium diethyl malonate (R=H) | Diethyl 2,2-difluoromalonate | 9-39% | beilstein-journals.orgbeilstein-journals.org |

| N-Fluorobenzenesulfonimide (NFSI) | Sodium salt of diethyl malonate | Diethyl 2-fluoromalonate | 81% | semanticscholar.org |

| Selectfluor® | Diethyl malonate | Diethyl 2-fluoromalonate | High Yield | mdpi.com |

Studies on Intramolecular Reactivity and Rearrangement Pathways

A significant characteristic of this compound is its noted instability. beilstein-journals.orgbeilstein-journals.org This instability can influence its reactivity, potentially leading to decomposition or intramolecular rearrangement pathways that compete with the desired intermolecular fluorine transfer. While specific studies detailing the rearrangement pathways of this compound itself are not extensively documented, the behavior of the closely related N-fluoropyridinium salts offers insight. These salts can be susceptible to hydrolysis, a reaction that suggests the pyridinium ring is a viable leaving group. oup.com

For this compound, intramolecular reactivity could theoretically involve rearrangement of the pyridone ring system or decomposition pathways initiated by the cleavage of the relatively weak N-F bond. Such processes can be a limiting factor in synthetic applications, leading to lower yields and the formation of complex side products. The propensity for rearrangement is a known phenomenon in fluorine chemistry, particularly under strongly acidic conditions, although such conditions are not typically employed with N-F reagents. acs.org The inherent instability of this compound ultimately led to its replacement by more robust reagents like NFSI and Selectfluor®. beilstein-journals.org

Analysis of Electronic and Steric Effects on the Reactivity Profile of this compound

The reactivity of any N-F agent is a delicate balance of electronic and steric factors. In this compound, the electronic environment of the N-F bond is heavily influenced by the pyridone ring structure. The presence of the electron-withdrawing carbonyl group in the 2-position is crucial. Through resonance, this group delocalizes the nitrogen lone pair, which in turn increases the effective electronegativity of the nitrogen atom and enhances the electrophilicity of the attached fluorine.

This principle is well-established in the broader class of N-fluoropyridinium salts, where the introduction of electron-withdrawing substituents onto the pyridine ring systematically increases the fluorinating power of the reagent. beilstein-journals.orgresearchgate.net Conversely, electron-donating groups decrease reactivity. The stability of these salts is also dependent on the electronic nature of the ring substituents. oup.com Therefore, the inherent electronic structure of the 2-pyridone core in this compound establishes its identity as an electrophilic fluorinating agent.

Steric effects also play a critical role. While the parent this compound is relatively unhindered, the introduction of substituents on the pyridone ring could sterically impede the approach of a nucleophile to the electrophilic fluorine atom. rsc.org This can affect the rate and success of the fluorination reaction. In related systems, such as the nucleophilic aromatic substitution of 2-fluoropyridines, the position of substituents significantly impacts reactivity, with effects often being a combination of electronic induction and steric hindrance. researchgate.net These general principles suggest that the reactivity of substituted derivatives of this compound would be highly tunable through the strategic placement of functional groups that modify its electronic and steric profile.

Applications of 1 Fluoropyridin 2 1h One in Advanced Organic Synthesis

Utility as an Electrophilic Fluorine Source in Organic Transformations

1-Fluoropyridin-2(1H)-one functions as an electrophilic fluorinating agent, capable of transferring a fluorine atom to a nucleophilic carbon center. acs.orgacs.org It is a neutral N-F compound, a class of reagents that became valued for being milder and easier to handle than highly reactive sources like fluorine gas or xenon difluoride. researchgate.netbeilstein-journals.org The synthesis of this compound was achieved by Purrington and co-workers in 1983 through the reaction of 2-(trimethylsiloxy)pyridine with a dilute solution of 5% fluorine in nitrogen at low temperatures (−78 °C), yielding the product in 63% after sublimation. beilstein-journals.orgdeepdyve.comresearchgate.net The presence of the electron-withdrawing oxygen atom on the pyridine (B92270) ring enhances the electrophilicity of the attached fluorine, making it susceptible to attack by nucleophiles.

Scope and Limitations in Diverse Fluorination Reactions

The application of this compound has been demonstrated across a range of nucleophilic substrates, although its reactivity and effectiveness are subject to notable limitations. rsc.org

Scope of Fluorination: The reagent has been successfully used to fluorinate various carbanions and enol-type species. Its fluorination efficiency was reported to be higher than that of perfluoro-N-fluoropiperidine. deepdyve.comnih.gov Key examples of its utility include:

Active Methylene Compounds: It reacts with sodium diethyl malonates to produce the corresponding fluorinated products. deepdyve.comresearchgate.netnih.gov

Organometallic Reagents: Grignard reagents can be fluorinated, though research indicates the yields are very low. deepdyve.comrsc.orgnih.gov

Enamines and Enol Ethers: Enamines are viable substrates for fluorination with this reagent, but again, this transformation suffers from very low yields. deepdyve.comrsc.orgnih.gov In contrast, it can react with steroid-derived enol acetates and silyl (B83357) enol ethers. orgsyn.orglew.ro

Limitations: Despite its utility, this compound has several significant drawbacks that have led to it being largely superseded by more modern reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI). rsc.orgacs.org

Instability: The compound is noted to be unstable, which complicates its handling and storage. deepdyve.comrsc.orgnih.gov

Modest to Low Yields: While effective for some substrates, it provides low yields in the fluorination of Grignard reagents and enamines. deepdyve.comrsc.org Even with more reactive substrates like sodium malonates, the yields range from 9% to 39%. deepdyve.comnih.gov

Byproduct Formation: In the fluorination of diethyl malonate (where the substituent R is H), a difluorinated byproduct is also formed. deepdyve.comnih.gov

Comparative Reactivity: Its fluorinating power has been shown to be inferior to other N-F reagents developed subsequently, such as N-fluoroquinuclidinium fluoride (B91410) and N-fluoro-N-alkylarenesulfonamides. beilstein-journals.orgdeepdyve.comnih.gov

The following table summarizes research findings on the fluorination of various substrates using this compound.

| Substrate Type | Specific Substrate | Product | Yield (%) | Notes |

| Active Methylene | Sodium diethyl malonate | Diethyl 2-fluoro-2-propylmalonate | 39% | Reaction with the propyl-substituted malonate. |

| Active Methylene | Sodium diethyl malonate | Diethyl fluoromalonate | 9% | A difluorinated byproduct was also obtained. deepdyve.comnih.gov |

| Grignard Reagent | Phenylmagnesium bromide | Fluorobenzene | Very low | The reagent is not highly effective for this transformation. deepdyve.comrsc.org |

| Enamine | 1-Morpholinocyclohexene | 2-Fluorocyclohexanone | Very low | Demonstrates a significant limitation of the reagent. deepdyve.comrsc.org |

Regioselective Fluorination Strategies Employing this compound

While broad data on the regioselectivity of this compound is limited, specific examples in steroid chemistry highlight its capacity to distinguish between different potential reaction sites. The regioselectivity of N-fluoropyridinium salts, a related class of reagents, is known to be influenced by both the substrate's electronic properties and the steric environment of the reagent. orgsyn.org

In the context of steroid fluorination, this compound has been used to regioselectively fluorinate conjugated enol trialkylsilyl ethers at the C-6 position. researchgate.net For instance, when a steroid substrate possesses multiple reactive sites, such as a conjugated vinyl acetate (B1210297) and a nonconjugated vinyl acetate, N-fluoropyridinium triflate (a more powerful analogue) reacts exclusively at the more electron-rich site. orgsyn.orglew.ro This principle of targeting the most nucleophilic center generally applies to electrophilic fluorinations. The reaction with 3,17β-diacetoxy-3,5-androstadiene, an enol acetate of a steroid, yields the C-6 fluorinated product, demonstrating selective attack at the electron-rich double bond of the enol system. orgsyn.org This selectivity is crucial in the synthesis of complex molecules where multiple reactive functional groups are present.

Strategic Application in the Synthesis of Complex Fluorinated Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the introduction of fluorine can significantly enhance their properties. srdorganics.com While this compound is a reagent for introducing fluorine into molecules, its documented use as a structural building block for the de novo synthesis of more complex, fluorinated heterocyclic systems is not widespread.

The primary application described in the literature is its function as an electrophilic fluorine source to fluorinate existing substrates, some of which may be heterocycles. deepdyve.comrsc.org However, its strategic use in reactions like cycloadditions ([2+2], [4+2], etc.) or condensation reactions where the pyridone ring itself is incorporated into a new, larger heterocyclic framework is not a prominent feature in the available research. beilstein-journals.orgresearchgate.netacs.orgdiva-portal.org For example, the synthesis of fluorinated pyridones often involves other strategies, such as the Rh(III)-catalyzed C-H annulation of N-(pivaloyloxy)acrylamides with 1-alkynyl triazenes, which serve as fluoroalkyne surrogates. researchgate.netresearchgate.net

Therefore, the main strategic value of this compound in the context of synthesizing complex fluorinated heterocycles lies in its ability to perform late-stage fluorination, rather than acting as a foundational heterocyclic building block for ring construction.

Advanced Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of 1 Fluoropyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of 1-Fluoropyridin-2(1H)-one by providing information about the chemical environment of magnetically active nuclei.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of this compound reveals distinct signals for the protons on the pyridone ring. The chemical shifts and coupling constants are influenced by the electronegativity of the adjacent fluorine and oxygen atoms, as well as their positions on the ring. In a typical ¹H NMR spectrum, the protons on the heterocyclic ring appear in the aromatic region, with their exact chemical shifts and splitting patterns providing crucial information about their connectivity.

For instance, in a related compound, bis(2-fluoropyridine)iodine(I)]BF4, the proton signals are observed as broad or multiplet peaks in the downfield region of the spectrum when analyzed in deuterated acetonitrile (B52724) (CD3CN). rsc.org Similarly, for pyridine (B92270) N-fluoropyridinium tetrafluoroborate, the ¹H NMR spectrum in CD3CN at -35 °C shows broad singlets for the protons on the pyridinium (B92312) ring. rsc.org The complexity of these spectra often arises from couplings to both neighboring protons and the fluorine atom.

Table 1: Representative ¹H NMR Data for Fluorinated Pyridine Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| [Bis(2-fluoropyridine)iodine(I)]BF4 | CD3CN | 8.59 (br., 1H, H–4), 8.33 (br., 1H, H–6), 7.45 (m, 2H, H–3, H–5) rsc.org |

| Pyridine N-fluoropyridinium tetrafluoroborate | CD3CN | 8.87 (br s, 4H, H- 2), 8.46 (br s, 2H, H-4), 8.02 (br s, 4H, H-3) rsc.org |

This table presents data for related compounds to illustrate the expected spectral regions and multiplicities.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbon attached to the fluorine atom (C-F bond) exhibits a characteristic large coupling constant (¹JCF). magritek.com This large splitting is a definitive indicator of a direct carbon-fluorine bond. The other carbon atoms in the ring also show distinct chemical shifts influenced by the substituents.

For example, in [Bis(2-fluoropyridine)iodine(I)]BF4, the carbon directly bonded to fluorine (C-2) appears as a doublet with a large coupling constant of ¹JCF = 114.1 Hz. rsc.org The remaining carbon signals are also observed at distinct chemical shifts. rsc.org The use of proton and fluorine decoupling techniques can simplify the spectra and aid in the assignment of carbon signals. magritek.com

Table 2: Representative ¹³C NMR Data for a Fluorinated Pyridine Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling |

| [Bis(2-fluoropyridine)iodine(I)]BF4 | CD3CN | 164.4 (d, ¹JCF = 114.1 Hz, C-2), 149.7 (br., C-4), 149.3 (br., C-6), 125.4 (br., C-5), 113.6 (br., C-3) rsc.org |

This table presents data for a related compound to illustrate the expected spectral features.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful technique for the characterization of this compound. magritek.com Fluorine-19 is a spin ½ nucleus with 100% natural abundance, resulting in high sensitivity and sharp signals. huji.ac.il The chemical shift of the fluorine signal provides direct evidence of its chemical environment.

In the ¹⁹F NMR spectrum, the fluorine atom will typically appear as a single peak, the chemical shift of which is characteristic of a fluorine atom attached to a pyridone ring. This peak may be split into a multiplet due to coupling with adjacent protons (JHF). rsc.org For instance, in the spectrum of pyridine N-fluoropyridinium tetrafluoroborate, the signal for the nitrogen-bound fluorine is broadened due to JHF couplings. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. libretexts.org For this compound, the IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the pyridone ring and the carbon-fluorine (C-F) bond.

The C=O stretching vibration in pyridones typically appears as a strong absorption band in the region of 1650-1690 cm⁻¹. researchgate.net The C-F stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Other characteristic bands for the aromatic ring C-H and C-C stretching vibrations would also be expected. libretexts.org

Table 3: Typical Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| C=O (Pyridone) | Stretch | 1650 - 1690 |

| C-F | Stretch | 1000 - 1400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

This table provides general ranges for the expected vibrational frequencies.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. rsc.org

The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecule may fragment in characteristic ways, such as the loss of a fluorine atom or a carbonyl group, leading to fragment ions that can be detected and analyzed. The mass spectrum of the parent compound, 2-fluoropyridine (B1216828), shows a prominent molecular ion peak. nist.gov In fluorinated compounds, the presence of the CF₃⁺ ion is often a major feature in the mass spectrum. nist.gov

X-ray Crystallography for Definitive Solid-State Structural Determination of Pyridone Derivatives

While spectroscopic methods provide valuable information about the connectivity and electronic environment of atoms in a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. uq.edu.au For pyridone derivatives, single-crystal X-ray diffraction can precisely determine bond lengths, bond angles, and intermolecular interactions. rsc.orgcdnsciencepub.com

Studies on N-substituted pyridones have utilized X-ray crystallography to understand structural interactions and conformation. uq.edu.aursc.org For this compound, a single-crystal X-ray structure would definitively confirm the planar pyridone ring, the position of the fluorine atom, and the bond lengths of the N-F and C=O bonds. It would also reveal details about how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions. frontiersin.org

Advanced Spectroscopic Techniques and Methodological Considerations in Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure in solution. researchgate.net For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. chemistrysteps.com In this compound, the four protons on the pyridinone ring are expected to show distinct signals due to their unique electronic environments. The coupling between adjacent protons (vicinal coupling) and across the ring system helps in assigning their relative positions.

¹³C NMR Spectroscopy: This technique identifies the different carbon environments within the molecule. The spectrum of this compound would be expected to show five distinct signals corresponding to the five carbon atoms of the pyridinone ring. The carbonyl carbon (C=O) typically appears significantly downfield (at a higher ppm value). organicchemistrydata.org

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and crucial tool. It provides information about the chemical environment of the fluorine atom. The presence of a single signal in the ¹⁹F NMR spectrum would confirm the single fluorine environment, and its coupling to nearby protons (if any) could provide further structural confirmation.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the molecular structure.

COSY: Maps the correlations between coupled protons, helping to identify adjacent protons in the ring system. nih.gov

HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for identifying the connectivity across the entire molecule, including confirming the position of the carbonyl group and other substituents. researchgate.net

The following table summarizes the expected NMR data for this compound, based on analysis of its parent structures, 2(1H)-Pyridinone and 2-Fluoropyridine. chemicalbook.comnist.gov

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~6.2-6.4 | ddd | J(H3-H4), J(H3-H5), J(H3-F) |

| ¹H | H-4 | ~7.3-7.5 | ddd | J(H4-H3), J(H4-H5), J(H4-H6) |

| ¹H | H-5 | ~6.6-6.8 | ddd | J(H5-H4), J(H5-H6), J(H5-H3) |

| ¹H | H-6 | ~7.5-7.7 | dd | J(H6-H5), J(H6-H4) |

| ¹³C | C-2 (C=O) | ~160-165 | d | J(C2-F) |

| ¹³C | C-3 | ~105-110 | d | J(C3-F) |

| ¹³C | C-4 | ~138-142 | s | - |

| ¹³C | C-5 | ~118-122 | s | - |

| ¹³C | C-6 | ~135-140 | d | J(C6-F) |

| ¹⁹F | N-F | Variable | m | Coupling to H-3, H-6, C-2, C-3, C-6 |

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is used to determine the molecular weight and formula. libretexts.orglibretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of this compound. libretexts.org The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure, as specific bond cleavages lead to predictable fragment ions. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. libretexts.org For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the pyridone ring. Other key absorptions would include C-H, C=C, and C-N stretching and bending vibrations. nist.gov The presence of the N-F bond would also be expected to produce a characteristic absorption.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | Amide (in ring) | 1650-1690 |

| C=C Stretch | Aromatic-like ring | 1550-1620 |

| C-N Stretch | Amide/Amine | 1250-1350 |

| N-F Stretch | N-Fluoro | 900-1000 |

| C-H Stretch | Aromatic-like ring | 3000-3100 |

Purity Assessment: The purity of a compound is critical, and spectroscopic methods are central to its determination. americanpharmaceuticalreview.com Quantitative NMR (qNMR) is a powerful method for assessing purity without the need for a specific standard of the analyte itself. bwise.krnist.gov By integrating the signal of the analyte against that of a certified internal standard of known concentration, the purity of this compound can be accurately determined. bwise.kr Chromatographic techniques coupled with spectroscopy, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are also vital for purity analysis. These methods separate the target compound from any impurities, which can then be identified and quantified. researchgate.net

Computational and Theoretical Investigations of 1 Fluoropyridin 2 1h One and Analogous Fluoropyridones

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reactivity of organic molecules. uni-muenchen.deias.ac.in DFT methods are employed to calculate a wide range of molecular properties by approximating the electron density, offering a balance between computational cost and accuracy. ijcps.orgwu.ac.th For fluorinated heterocycles, DFT is instrumental in exploring their structure, stability, and chemical behavior. researchgate.netresearchgate.net

DFT calculations are pivotal in characterizing the electronic structure and bonding in 1-fluoropyridin-2(1H)-one and analogous N-fluoropyridones. The introduction of a highly electronegative fluorine atom directly onto the nitrogen atom significantly influences the electron distribution within the pyridine (B92270) ring.

Geometric Parameters: DFT geometry optimizations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. ijcps.orgfluorine1.ru For the analogous N-fluoropyridinium cation, calculations reveal specific bond lengths and angles that define its geometry. The N-F bond is a key feature, and its length provides insight into its strength and reactivity. The C-N and C-C bond lengths within the ring can indicate the degree of aromaticity.

Electron Distribution and Population Analysis: Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule, providing a picture of electron distribution. uni-muenchen.deresearchgate.netq-chem.comlibretexts.org In N-fluoropyridinium compounds, the fluorine atom and the nitrogen atom to which it is attached are sites of significant charge localization. The nitrogen atom typically bears a positive charge, enhancing its electrophilicity, while the fluorine atom is also electron-deficient, contrary to the C-F bond in most organic molecules. This "F+" character is central to the electrophilic fluorinating ability of these reagents. wikipedia.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. emerginginvestigators.orgresearchgate.net For electrophilic fluorinating agents like N-fluoropyridinium salts, the LUMO is often localized on the N-F bond, indicating that this is the site susceptible to nucleophilic attack. The energy of the LUMO can be correlated with the fluorinating power of the reagent. ias.ac.in

DFT is extensively used to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. researchgate.netbiorxiv.org This is particularly valuable for understanding the mechanisms of fluorination reactions involving N-fluoropyridone derivatives.

The electrophilic fluorination of a nucleophile by an N-fluoropyridinium salt is believed to proceed through a bimolecular, SN2-type mechanism. rsc.org Computational modeling of this process involves locating the transition state structure where the new C-F bond is partially formed and the N-F bond is partially broken. The energy difference between the reactants and this transition state defines the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate. rsc.org

Studies have shown that the reactivity of N-fluoropyridinium salts can be tuned by adding electron-withdrawing or electron-donating substituents to the pyridine ring. researchgate.net Electron-withdrawing groups stabilize the resulting pyridine molecule after the fluorine transfer, thereby lowering the activation energy and increasing the fluorinating power of the reagent. DFT calculations can quantify these substituent effects on the activation barriers.

DFT calculations can provide reliable estimates of various thermochemical parameters, which are essential for understanding the stability and thermodynamics of reactions. arxiv.orgresearchgate.net These parameters include standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°).

These calculations are typically performed by computing the vibrational frequencies of the optimized molecular structure. From these frequencies, thermal corrections to the electronic energy can be derived to obtain the enthalpy and Gibbs free energy at a specific temperature and pressure. ijcps.orgresearchgate.net While specific experimental thermochemical data for this compound may not be available, DFT provides a robust method for their theoretical prediction. nist.gov

Application of Quantum Chemical Approaches to Predict Reactivity and Selectivity

Beyond DFT, various quantum chemical concepts are applied to rationalize and predict the reactivity and selectivity of fluoropyridones. These approaches often rely on descriptors derived from the calculated electronic structure.

Global Reactivity Descriptors: Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. ias.ac.inresearchgate.net These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. emerginginvestigators.org

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, quantifying its electrophilic nature. ias.ac.in

For N-fluoropyridinium salts, a high electrophilicity index is consistent with their role as powerful electrophilic fluorinating agents. wikipedia.org

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. arxiv.org These maps are invaluable for identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For an N-fluoropyridinium cation, the MEP map would show a strong positive potential around the N-F moiety, highlighting it as the site for nucleophilic attack. researchgate.netacs.org

Utilization of Advanced Computational Chemistry Techniques for Fluorine-Containing Systems

While DFT is a versatile tool, certain challenges associated with modeling fluorine-containing systems sometimes necessitate the use of more advanced computational techniques.

Specialized Force Fields for Molecular Dynamics: For large systems or for simulating molecular dynamics, classical force fields are used. The unique electronic properties of fluorine, such as its high electronegativity and low polarizability, can be challenging to model accurately with general-purpose force fields. wikipedia.org Consequently, specialized force field parameters have been developed for fluorinated organic molecules, such as those for the AMBER force field, to better reproduce their conformational dynamics and interactions in condensed phases. biorxiv.org

Multi-Reference Methods: For chemical processes involving bond breaking/formation, excited states, or systems with significant electron correlation (static correlation), single-reference methods like DFT or standard coupled-cluster theory may be inadequate. fluorine1.ru In such cases, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) or second-order perturbation theory on top of it (CASPT2) are required. These methods provide a more accurate description of the electronic structure by including multiple electronic configurations in the wavefunction, which can be crucial for correctly describing the potential energy surfaces of certain reactions involving organofluorine compounds. emerginginvestigators.org

Future Research Directions and Emerging Trends in 1 Fluoropyridin 2 1h One Chemistry

Development of Next-Generation Synthetic Routes to Enhance Sustainability and Atom Economy

The principles of green chemistry are increasingly central to the development of new synthetic methodologies. A key focus is the improvement of atom economy , a metric that gauges the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.orgwordpress.com Traditional multi-step syntheses often generate significant waste, leading to a low atom economy.

Future research will likely target the development of catalytic, one-pot syntheses of 1-Fluoropyridin-2(1H)-one. rsc.org Such approaches would minimize the use of stoichiometric reagents and reduce the number of purification steps, thereby decreasing solvent usage and energy consumption. The ideal synthetic route would exhibit a high percentage of atom economy, signifying that the majority of the mass of the reactants is converted into the final product with minimal byproduct formation. libretexts.orgprimescholars.comscranton.edu

| Metric | Description | Goal for Future Syntheses |

| Atom Economy | (Molecular weight of desired product / Molecular weight of all reactants) x 100% | > 80% |

| E-Factor | (Total waste in kg / kg of product) | < 1 |

| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | < 10 |

Table 1: Green Chemistry Metrics for Sustainable Synthesis

Exploration of Novel Reactivity Patterns and Unprecedented Transformation Pathways

While this compound is primarily known as a fluorinating agent, its full reactive potential is likely yet to be realized. The ambident nucleophilic character of the pyridone anion, with potential reaction sites at both nitrogen and oxygen, presents opportunities for exploring diverse reactivity. acs.org Future investigations may uncover novel transformation pathways by reacting this compound with a wider range of electrophiles and nucleophiles under various conditions.

For instance, transition-metal catalysis could unlock new cross-coupling reactions, while photochemical or electrochemical activation might reveal unprecedented reaction pathways. The study of its reactivity in [4+2] or [3+2] cycloaddition reactions could also lead to the synthesis of novel heterocyclic scaffolds with potential biological activity.

Integration with Advanced Synthetic Methodologies, including Flow Chemistry and Automated Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. aurigeneservices.commdpi.com Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.nettib.eu For exothermic reactions, such as some fluorination processes, flow chemistry offers enhanced heat dissipation, mitigating safety risks associated with thermal runaways.

Automated synthesis platforms can accelerate the optimization of reaction conditions by performing numerous experiments in a high-throughput manner. researchgate.netnih.govamazonaws.comchemrxiv.org The integration of in-line analytical techniques allows for real-time monitoring and optimization of the reaction, leading to a more efficient and robust process.

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, potential for higher yields and purities. aurigeneservices.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, increased reproducibility. researchgate.netchemrxiv.org |

Table 2: Advanced Synthetic Methodologies

Application of In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective transformations. In situ spectroscopic techniques , such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry, enable the real-time monitoring of reacting species, intermediates, and products without the need for sample quenching and workup. shimadzu.commdpi.comoxinst.comnih.govdntb.gov.uadntb.gov.uaresearchgate.net

By applying these techniques to the synthesis and reactions of this compound, researchers can gain valuable insights into reaction kinetics, identify transient intermediates, and elucidate complex reaction pathways. This knowledge can then be used to optimize reaction conditions, improve yields, and design more effective catalysts.

Synergistic Experimental and Computational Approaches for Rational Design and Discovery

The combination of experimental and computational chemistry provides a powerful toolkit for the rational design of new reagents and the discovery of novel reactions. nih.govijcce.ac.irnih.govComputational studies , using methods such as Density Functional Theory (DFT), can be employed to predict the reactivity of this compound, model reaction mechanisms, and calculate the energies of transition states and intermediates.

These theoretical predictions can then guide experimental investigations, reducing the amount of trial-and-error required. For example, computational screening of potential substrates or catalysts can help to identify the most promising candidates for further experimental validation. This synergistic approach accelerates the pace of discovery and leads to a more profound understanding of the underlying chemical principles.

Investigation of Potential New Applications Beyond Current Fluorination Methodologies

The unique structural and electronic properties of this compound suggest that its applications could extend beyond its current use as a fluorinating agent. The fluoropyridine motif is a common feature in many pharmaceuticals and agrochemicals, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. mdpi.combeilstein-journals.orgaspirasci.comdrugdiscoverytrends.comacs.orgbuchler-gmbh.com

Future research could explore the use of this compound as a building block for the synthesis of novel bioactive molecules. researchgate.netacs.orgnih.govrsc.orgresearchgate.net Its potential as a ligand in coordination chemistry or as a component in functional materials also warrants investigation. Furthermore, the development of ¹⁸F-labeled this compound could open up new avenues in Positron Emission Tomography (PET) imaging for medical diagnostics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-fluoropyridin-2(1H)-one derivatives, and how do reaction conditions influence yield?

- Methodology : The synthesis of fluorinated pyridinones often involves nucleophilic fluorination or transition-metal-catalyzed reactions. For example, Chan–Evans–Lam coupling enables N1-arylation/alkylation of pyrimidin-2(1H)-ones using boronic acids or organozinc reagents under aerobic conditions . Reaction optimization (e.g., temperature, solvent, catalyst loading) is critical for improving yields. Polar aprotic solvents like DMF and catalysts such as Cu(OAc)₂ are commonly employed.

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify products using column chromatography or recrystallization.

Q. How can X-ray crystallography and SHELX software validate the structural integrity of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, resolve hydrogen bonding networks, and confirm fluorination sites . For example, studies on 4-amino-5-fluoropyrimidin-2(1H)-one utilized SCXRD to identify tautomeric forms and hydrogen-bonded water molecules in the crystal lattice .

- Key Considerations : Ensure high-quality crystal growth via slow evaporation. Validate data with R-factor metrics (e.g., R₁ < 0.05).

Q. What spectroscopic techniques are essential for characterizing fluorinated pyridinones?

- Methodology : Combine NMR (¹⁹F and ¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). ¹⁹F NMR is particularly useful for identifying fluorination patterns and monitoring reaction progress. For analogs like dihydropyrimidin-2(1H)-ones, IR spectroscopy helps confirm carbonyl (C=O) and NH stretching vibrations .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Fluorine’s electronegativity alters electron density at adjacent positions, affecting regioselectivity in reactions like Suzuki-Miyaura coupling. Computational studies (DFT) can map electron distribution, while kinetic experiments compare reaction rates with non-fluorinated analogs. For example, fluoroalkyl groups in pyrimidin-2(1H)-ones enhance electrophilicity at the N1 position, facilitating C–N bond formation .

- Data Contradictions : Conflicting reports on fluorine’s directing effects may arise from competing steric vs. electronic factors. Use Hammett plots to quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activities of fluorinated pyridinone derivatives?

- Methodology : Apply systematic SAR (structure-activity relationship) studies with standardized assays. For instance, antimicrobial evaluations of quinolin-2(1H)-one derivatives revealed discrepancies in MIC values due to variations in bacterial strains or assay conditions . Use meta-analysis to reconcile data, prioritizing studies with rigorous controls (e.g., CLSI guidelines).

- Framework : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust biological studies .

Q. How can crystallographic challenges (e.g., twinning, disorder) in fluorinated pyridinones be addressed during structure refinement?

- Methodology : For disordered fluorine atoms or solvent molecules, use SHELXL’s PART instructions to model partial occupancy. High-resolution data (d < 0.8 Å) and TWIN commands resolve twinning issues. Reference studies on fluoropyrimidinones demonstrate successful refinement of tautomeric forms despite overlapping electron densities .

Methodological Frameworks for Research Design

- PICO Framework : Use to formulate hypotheses (e.g., "Does fluorination at position 1 (Intervention) improve inhibitory potency (Outcome) against target enzymes (Population) compared to non-fluorinated analogs (Comparison)?") .

- Contradiction Analysis : Apply dialectical triangulation (combine experimental, computational, and literature data) to address conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.